Cas no 1203107-17-8 (ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate)

Ethyl 4-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamido}benzoate is a synthetic organic compound featuring a pyridazinone core substituted with a 4-methoxyphenyl group and an ethyl benzoate moiety. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the ester and amide functional groups enhances its reactivity, enabling further derivatization. The methoxyphenyl and pyridazinone components may contribute to binding affinity in pharmacological targets, such as enzyme inhibitors. This compound is characterized by its stability under standard conditions and compatibility with common organic solvents, making it suitable for research applications in drug discovery and development.
ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate structure
1203107-17-8 structure
商品名:ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate
CAS番号:1203107-17-8
MF:C23H23N3O5
メガワット:421.445825815201
CID:6175834
PubChem ID:49676121

ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate 化学的及び物理的性質

名前と識別子

    • ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate
    • VU0649615-1
    • ethyl 4-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamido}benzoate
    • ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate
    • 1203107-17-8
    • AKOS024516431
    • ethyl 4-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanoylamino]benzoate
    • F5652-0451
    • インチ: 1S/C23H23N3O5/c1-4-31-23(29)17-5-9-18(10-6-17)24-22(28)15(2)26-21(27)14-13-20(25-26)16-7-11-19(30-3)12-8-16/h5-15H,4H2,1-3H3,(H,24,28)
    • InChIKey: DZHIFNHOQNSSOR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)N1C(C=CC(C2C=CC(=CC=2)OC)=N1)=O)NC1C=CC(C(=O)OCC)=CC=1

計算された属性

  • せいみつぶんしりょう: 421.16377084g/mol
  • どういたいしつりょう: 421.16377084g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 719
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 97.3Ų

ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5652-0451-2μmol
ethyl 4-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamido}benzoate
1203107-17-8
2μmol
$57.0 2023-09-09
Life Chemicals
F5652-0451-5μmol
ethyl 4-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamido}benzoate
1203107-17-8
5μmol
$63.0 2023-09-09
Life Chemicals
F5652-0451-25mg
ethyl 4-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamido}benzoate
1203107-17-8
25mg
$109.0 2023-09-09
Life Chemicals
F5652-0451-75mg
ethyl 4-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamido}benzoate
1203107-17-8
75mg
$208.0 2023-09-09
Life Chemicals
F5652-0451-20μmol
ethyl 4-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamido}benzoate
1203107-17-8
20μmol
$79.0 2023-09-09
Life Chemicals
F5652-0451-20mg
ethyl 4-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamido}benzoate
1203107-17-8
20mg
$99.0 2023-09-09
Life Chemicals
F5652-0451-5mg
ethyl 4-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamido}benzoate
1203107-17-8
5mg
$69.0 2023-09-09
Life Chemicals
F5652-0451-2mg
ethyl 4-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamido}benzoate
1203107-17-8
2mg
$59.0 2023-09-09
Life Chemicals
F5652-0451-4mg
ethyl 4-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamido}benzoate
1203107-17-8
4mg
$66.0 2023-09-09
Life Chemicals
F5652-0451-30mg
ethyl 4-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamido}benzoate
1203107-17-8
30mg
$119.0 2023-09-09

ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate 関連文献

ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoateに関する追加情報

Ethyl 4-{2-3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate (CAS No. 1203107-17-8): An Overview of a Promising Compound in Medicinal Chemistry

Ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate (CAS No. 1203107-17-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridazines and is characterized by its unique structural features, including a methoxyphenyl group and an ester moiety. The intricate structure of this molecule makes it a valuable candidate for various biological studies and drug development initiatives.

The pyridazine core in ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate is a six-membered heterocyclic ring containing two nitrogen atoms. This core structure is known for its diverse biological activities, including anti-inflammatory, anticonvulsant, and antiviral properties. The presence of the methoxyphenyl group and the ester moiety further enhances the compound's pharmacological profile by modulating its solubility, stability, and bioavailability.

Recent research has focused on the potential of ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate as a lead compound for the development of novel therapeutics. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has demonstrated promising antiviral activity against several viral strains, making it a potential candidate for the treatment of viral infections.

In the context of drug discovery, ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate has been evaluated for its ability to cross the blood-brain barrier (BBB). The BBB is a significant challenge in the development of central nervous system (CNS) drugs due to its selective permeability. Preliminary studies suggest that this compound can effectively penetrate the BBB, which opens up possibilities for its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate involves several steps, including the formation of the pyridazine core and subsequent functionalization with the methoxyphenyl and ester groups. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the yield and purity of this compound. These advancements have facilitated large-scale production and further pharmacological testing.

Clinical trials are currently underway to assess the safety and efficacy of ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate in various therapeutic settings. Early results from phase I trials have shown promising outcomes with minimal adverse effects. The compound's favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, make it an attractive candidate for further clinical development.

Moreover, computational studies using molecular docking and molecular dynamics simulations have provided insights into the binding interactions of ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate with key biological targets such as enzymes and receptors. These studies have identified specific binding sites and interaction patterns that contribute to the compound's biological activity. This information is crucial for rational drug design and optimization.

In conclusion, ethyl 4-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropanamido}benzoate (CAS No. 1203107-17-8) represents a promising compound in medicinal chemistry with potential applications in anti-inflammatory, antiviral, and neurological disorders. Ongoing research continues to uncover new aspects of its pharmacological profile and therapeutic potential, positioning it as a valuable lead compound for future drug development efforts.

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